
(2S,3R)-3-hydroxy-2-phenyl-3-(4-phenylphenyl)butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,3R)-3-hydroxy-2-phenyl-3-(4-phenylphenyl)butanoic acid is a chemical compound that belongs to the family of nonsteroidal anti-inflammatory drugs (NSAIDs). It is commonly referred to as flurbiprofen and is used to relieve pain, inflammation, and fever. Flurbiprofen is a potent inhibitor of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, a group of lipid compounds that play a key role in inflammation and pain.
Wirkmechanismus
Flurbiprofen works by inhibiting the activity of COX enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid compounds that play a key role in inflammation, pain, and fever. By inhibiting COX enzymes, flurbiprofen reduces the production of prostaglandins, thereby reducing inflammation, pain, and fever.
Biochemische Und Physiologische Effekte
Flurbiprofen has several biochemical and physiological effects. It reduces the production of prostaglandins, which are responsible for inflammation, pain, and fever. Flurbiprofen also inhibits platelet aggregation, which can reduce the risk of blood clots. Additionally, flurbiprofen has been shown to have antioxidant properties, which can help protect cells from oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
Flurbiprofen has several advantages and limitations for lab experiments. One advantage is that it is a potent inhibitor of COX enzymes, which makes it useful for studying the role of prostaglandins in inflammation, pain, and fever. Flurbiprofen is also relatively easy to synthesize, which makes it readily available for lab experiments. However, flurbiprofen has several limitations, including its potential toxicity and side effects. It can also be difficult to determine the optimal dosage for lab experiments.
Zukünftige Richtungen
There are several future directions for the study of flurbiprofen. One area of research is the potential use of flurbiprofen in the prevention and treatment of Alzheimer's disease. Flurbiprofen has been shown to reduce the accumulation of amyloid-beta peptides in the brain, which are believed to play a key role in the development of Alzheimer's disease. Another area of research is the development of new and more potent COX inhibitors that can be used to treat inflammatory conditions. Finally, there is a need for further research into the potential side effects and toxicity of flurbiprofen, as well as the optimal dosage for lab experiments.
Synthesemethoden
Flurbiprofen can be synthesized through several methods, including the Friedel-Crafts acylation of phenylacetic acid with 4-phenylphenol, followed by reduction and esterification. Another method involves the condensation of 2-phenylpropionic acid with benzoyl chloride, followed by reduction and esterification.
Wissenschaftliche Forschungsanwendungen
Flurbiprofen has been extensively studied for its anti-inflammatory, analgesic, and antipyretic properties. It has been shown to be effective in the treatment of various inflammatory conditions, including rheumatoid arthritis, osteoarthritis, and gout. Flurbiprofen has also been studied for its potential use in the prevention and treatment of Alzheimer's disease, as it has been shown to reduce the accumulation of amyloid-beta peptides in the brain.
Eigenschaften
CAS-Nummer |
119725-44-9 |
|---|---|
Produktname |
(2S,3R)-3-hydroxy-2-phenyl-3-(4-phenylphenyl)butanoic acid |
Molekularformel |
C22H20O3 |
Molekulargewicht |
332.4 g/mol |
IUPAC-Name |
(2S,3R)-3-hydroxy-2-phenyl-3-(4-phenylphenyl)butanoic acid |
InChI |
InChI=1S/C22H20O3/c1-22(25,20(21(23)24)18-10-6-3-7-11-18)19-14-12-17(13-15-19)16-8-4-2-5-9-16/h2-15,20,25H,1H3,(H,23,24)/t20-,22+/m1/s1 |
InChI-Schlüssel |
UMHQGTXAIQNRHZ-IRLDBZIGSA-N |
Isomerische SMILES |
C[C@](C1=CC=C(C=C1)C2=CC=CC=C2)([C@H](C3=CC=CC=C3)C(=O)O)O |
SMILES |
CC(C1=CC=C(C=C1)C2=CC=CC=C2)(C(C3=CC=CC=C3)C(=O)O)O |
Kanonische SMILES |
CC(C1=CC=C(C=C1)C2=CC=CC=C2)(C(C3=CC=CC=C3)C(=O)O)O |
Andere CAS-Nummern |
119725-44-9 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



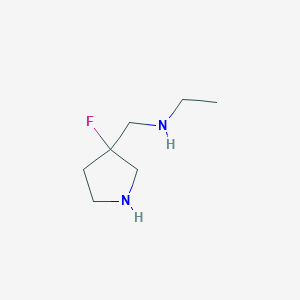
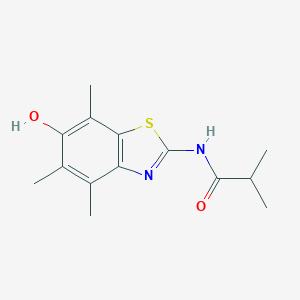

![1-(Benzo[d]oxazol-2-yl)ethanone](/img/structure/B53119.png)
![2-(piperidin-3-yl)-1H-benzo[d]imidazole](/img/structure/B53121.png)
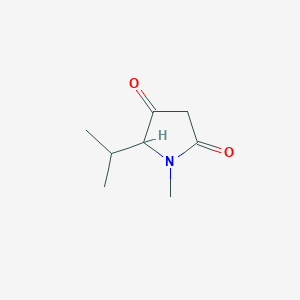
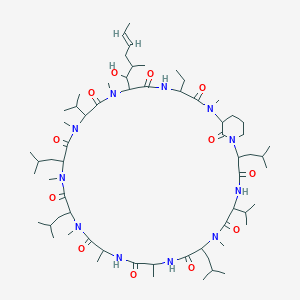
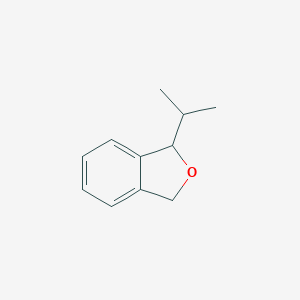




![6-Ethyl-7-methyl-1,8-dihydroimidazo[4,5-g]indole](/img/structure/B53139.png)
![5-Oxo-5-({(2S)-1-oxo-1-[(9-oxo-9,10-dihydroacridin-2-yl)amino]-3-phenylpropan-2-yl}amino)pentanoic acid](/img/structure/B53141.png)